molecular formula C17H20S2 B12549598 Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- CAS No. 175548-63-7

Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-

Cat. No.: B12549598
CAS No.: 175548-63-7
M. Wt: 288.5 g/mol
InChI Key: WFDZUYAJNGTMRW-UHFFFAOYSA-N
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Description

Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- typically involves the use of thiophenol derivatives and methylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and thiolation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to thioethers.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed in halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The thioether groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of thioether groups and methyl substituents makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

175548-63-7

Molecular Formula

C17H20S2

Molecular Weight

288.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfanyl-2,5-dimethyl-4-methylsulfanylbenzene

InChI

InChI=1S/C17H20S2/c1-11-6-7-12(2)16(8-11)19-17-10-13(3)15(18-5)9-14(17)4/h6-10H,1-5H3

InChI Key

WFDZUYAJNGTMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=CC(=C(C=C2C)SC)C

Origin of Product

United States

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